Ethotoin-d5

LC-MS/MS Bioanalysis Stable Isotope Labeling

Ethotoin-d5 is the definitive +5 Da deuterated internal standard for ethotoin quantification by LC-MS/MS. Unlike non-deuterated ethotoin or other hydantoins, it co-elutes identically with the analyte while providing a distinct mass signal, eliminating cross-talk and correcting matrix effects per FDA/EMA guidelines. This SIL-IS is essential for clinical TDM (15–50 μg/mL therapeutic range), ADME drug interaction studies, teratogenicity modeling, and sodium channel competitive binding assays. For validated bioanalytical method development requiring regulatory-grade accuracy (±15%) and precision (CV ≤15%).

Molecular Formula C11H12N2O2
Molecular Weight 209.26 g/mol
Cat. No. B12390130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthotoin-d5
Molecular FormulaC11H12N2O2
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2
InChIKeySZQIFWWUIBRPBZ-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethotoin-d5 (Peganone-d5): A Stable Isotope-Labeled Hydantoin Anticonvulsant for Quantitative LC-MS/MS Analysis


Ethotoin-d5 (Peganone-d5, CAS 2714409-09-1) is the deuterium-labeled analog of ethotoin, a hydantoin-class anticonvulsant used clinically for tonic-clonic and complex partial seizures [1]. The molecule contains five deuterium atoms substituted for hydrogen atoms on the ethyl group at position 3 of the hydantoin ring, resulting in a molecular formula of C₁₁H₇D₅N₂O₂ and a molecular weight of 209.26 g/mol . As a stable isotope-labeled internal standard (SIL-IS), Ethotoin-d5 is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise quantification of ethotoin in complex biological matrices . The compound is not intended for therapeutic use but rather as an analytical reference material for bioanalytical method development and pharmacokinetic studies.

Why Ethotoin-d5 Cannot Be Replaced by Non-Deuterated Ethotoin or Other Hydantoins in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the use of an authentic stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, ion suppression/enhancement, and variability in sample preparation [1]. Non-deuterated ethotoin cannot serve as an internal standard because it is chemically identical to the target analyte and would co-elute without providing a distinct mass spectrometric signal for differentiation [2]. Similarly, other hydantoin anticonvulsants such as phenytoin or mephenytoin exhibit different chromatographic retention times, ionization efficiencies, and fragmentation patterns, making them unsuitable surrogates for accurate quantification of ethotoin [3]. The selection of Ethotoin-d5 is mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) that recommend isotopically labeled internal standards to achieve the requisite precision and accuracy in pharmacokinetic and therapeutic drug monitoring studies [4].

Quantitative Differentiation of Ethotoin-d5 Against Closest Analogs: Evidence for Scientific Selection


Deuterium Labeling Provides a Mass Shift of +5 Da for Unambiguous MS/MS Quantification of Ethotoin

Ethotoin-d5 incorporates five deuterium atoms, resulting in a molecular weight of 209.26 g/mol, compared to 204.23 g/mol for unlabeled ethotoin . This +5 Da mass shift enables baseline separation of the internal standard signal from the analyte signal in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without cross-talk interference [1]. In contrast, non-deuterated ethotoin or structurally similar hydantoins (e.g., phenytoin, MW 252.27; mephenytoin, MW 218.25) cannot provide this selective quantitation channel .

LC-MS/MS Bioanalysis Stable Isotope Labeling

Ethotoin Exhibits Lower Teratogenic Hazard Index Compared to Phenytoin and Mephenytoin

In a mouse teratogenicity study, hydantoin derivatives were ranked by increasing hazard based on a quantitative index derived from structural and toxicity data: mephenytoin (<0.9), hydantoin (1.27), ethotoin (1.39), and phenytoin (1.62) [1]. This indicates that ethotoin presents a lower teratogenic risk compared to phenytoin, although higher than mephenytoin. The data provide a quantitative basis for selecting ethotoin over phenytoin in studies where teratogenicity is a concern [2].

Teratogenicity Hydantoins Toxicity Ranking

Ethotoin Displays Lower Binding Affinity to Voltage-Gated Sodium Channels than Phenytoin and Mephenytoin

Molecular docking studies on the human voltage-gated sodium channel (PDB: target for epilepsy) revealed the following binding free energies (ΔG): Phenytoin -6.50 kcal/mol, Mephenytoin -6.52 kcal/mol, and Ethotoin -6.40 kcal/mol [1]. The less negative ΔG for ethotoin indicates a weaker predicted binding affinity compared to its two closest hydantoin analogs, which correlates with its clinically observed lower potency [2].

Molecular Docking Voltage-Gated Sodium Channel Binding Affinity

Ethotoin Avoids Arene Oxide-Mediated Toxicity Present in Phenytoin and Mephenytoin Metabolism

Unlike phenytoin and mephenytoin, ethotoin is not metabolized through an arene oxide intermediate [1]. This metabolic distinction is significant because arene oxide metabolites of phenytoin and mephenytoin have been implicated in idiosyncratic adverse reactions, including hepatotoxicity and teratogenicity [2]. Ethotoin's primary metabolic pathways involve N-deethylation and p-hydroxylation without generating the reactive epoxide species characteristic of its analogs [3].

Drug Metabolism Hydantoins Toxicology

Optimal Use Cases for Ethotoin-d5 Based on Evidenced Differentiation


LC-MS/MS Bioanalytical Method Development for Therapeutic Drug Monitoring of Ethotoin

Ethotoin-d5 serves as the ideal SIL-IS for developing and validating LC-MS/MS assays to quantify ethotoin in human plasma or serum. The +5 Da mass shift eliminates cross-talk and enables precise correction of matrix effects, meeting FDA and EMA bioanalytical guidelines for accuracy (±15%) and precision (CV ≤15%) [1]. This application is critical for clinical laboratories monitoring ethotoin in epilepsy patients, where therapeutic levels (15-50 μg/mL) require accurate quantification [2].

Pharmacokinetic and Drug-Drug Interaction Studies of Ethotoin

Due to its identical chemical behavior but distinct mass, Ethotoin-d5 is used in ADME studies to track the parent drug without interference. It allows simultaneous administration with unlabeled ethotoin to assess time-dependent metabolic changes or to evaluate the impact of co-administered enzyme inducers/inhibitors (e.g., CYP2C9 inhibitors like fluconazole) [3]. The quantitative data from such studies inform dosing adjustments and safety profiles [4].

Preclinical Teratogenicity Screening of Hydantoin Derivatives

Researchers evaluating the developmental toxicity of new hydantoin anticonvulsants can use ethotoin as a reference compound with a well-defined teratogenic hazard index (1.39) [5]. Ethotoin-d5, as a stable isotope-labeled standard, enables accurate quantification of ethotoin exposure in rodent teratogenicity models, facilitating cross-study comparisons and mechanistic investigations into hydantoin-induced teratogenesis [6].

Molecular Docking and Structure-Activity Relationship (SAR) Studies of Sodium Channel Blockers

Ethotoin's experimentally determined binding affinity (-6.40 kcal/mol) to voltage-gated sodium channels provides a benchmark for computational drug discovery efforts [7]. Ethotoin-d5 can be used as a reference material to validate novel ligands in competitive binding assays, ensuring that newly designed compounds achieve desired potency without the toxicity liabilities associated with phenytoin's arene oxide metabolism [8].

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